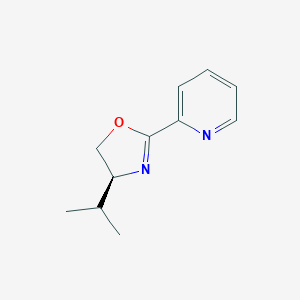
(S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole” is a complex organic molecule. It contains a pyridin-2-yl group, which is a common motif in many biologically active compounds . The isopropyl group is a common alkyl substituent, and the 4,5-dihydrooxazole ring is a heterocyclic component often found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . These techniques can provide detailed information about the compound’s geometry, connectivity, and electronic structure.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the pyridin-2-yl group might participate in nucleophilic substitution reactions . The oxazole ring could potentially undergo reactions at the nitrogen or oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridin-2-yl group could potentially increase the compound’s polarity and influence its solubility in various solvents .Scientific Research Applications
Organic Synthesis and Catalysis
Heterocyclic N-oxide molecules, including pyridine derivatives, are known for their versatility as synthetic intermediates in organic chemistry. They play crucial roles in metal complexes formation, asymmetric catalysis, and the design of catalysts. Their significance extends to medicinal applications, demonstrating activities against various diseases due to their biological importance (Li et al., 2019).
Drug Development
Pyridine and its derivatives have been identified for their broad spectrum of biological and medicinal applications. They show potential in acting as bases for optical sensors due to their biological relevance, which includes a range of activities from antibacterial to anticancer properties. This makes them suitable candidates for developing new therapeutic agents (Jindal & Kaur, 2021).
Sensing Materials
The compounds containing heteroatoms, like pyridine derivatives, have been extensively utilized as recognition units for the synthesis of optical sensors. Their capability to form coordination and hydrogen bonds makes them ideal for use as sensing probes in various applications, highlighting their significance in both biological and medicinal fields (Wojcicka & Nowicka-Zuchowska, 2018).
Future Directions
properties
IUPAC Name |
(4S)-4-propan-2-yl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(2)10-7-14-11(13-10)9-5-3-4-6-12-9/h3-6,8,10H,7H2,1-2H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQJLSASJWIYMU-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B170030.png)
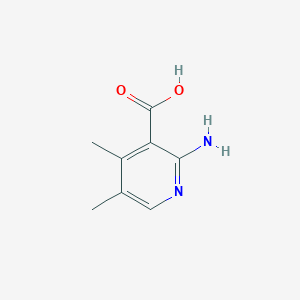
![7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B170033.png)
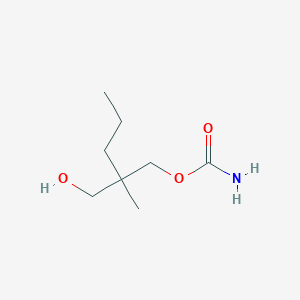
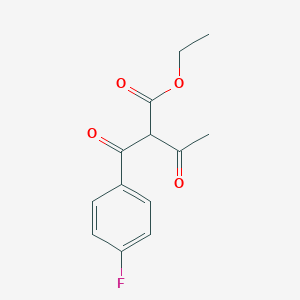
![1lambda4,3lambda4,5lambda4,7lambda4-Tetrathia-2,4,6,8-tetrazatricyclo[3.3.0.03,7]octa-1(8),2,4,6-tetraene](/img/structure/B170037.png)
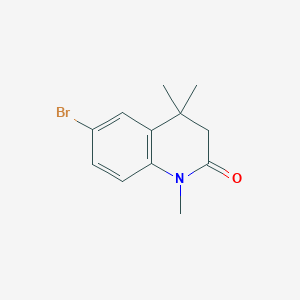
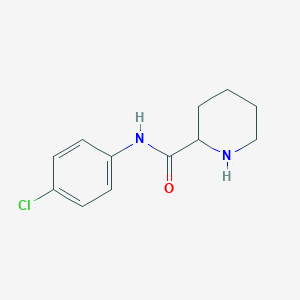
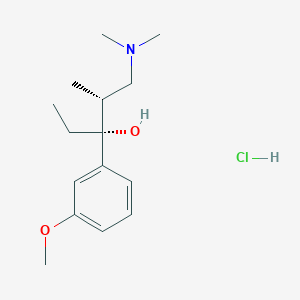

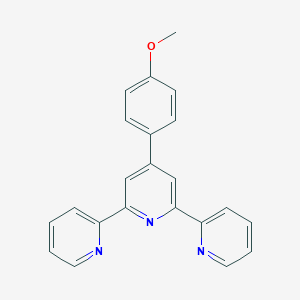

![7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B170062.png)
